molecular formula C17H20INO3S B12205613 [(4-Butoxy-3-methylphenyl)sulfonyl](4-iodophenyl)amine

[(4-Butoxy-3-methylphenyl)sulfonyl](4-iodophenyl)amine

Cat. No.: B12205613
M. Wt: 445.3 g/mol
InChI Key: SGTFKQISIOKWFM-UHFFFAOYSA-N
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Description

(4-Butoxy-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with butoxy, methyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-methylphenyl)sulfonylamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with iodoaniline: The sulfonyl chloride intermediate is then reacted with 4-iodoaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under specific conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Butoxy-3-methylphenyl)sulfonylamine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of (4-Butoxy-3-methylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)sulfonylamine
  • (4-Butoxyphenyl)sulfonylamine
  • (4-Butoxy-3-methylphenyl)sulfonylamine

Uniqueness

(4-Butoxy-3-methylphenyl)sulfonylamine is unique due to the combination of its butoxy, methyl, and iodine substituents, which can influence its reactivity and interactions. The presence of the iodine atom makes it particularly suitable for cross-coupling reactions, while the butoxy group can enhance its solubility and stability.

Properties

Molecular Formula

C17H20INO3S

Molecular Weight

445.3 g/mol

IUPAC Name

4-butoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H20INO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3

InChI Key

SGTFKQISIOKWFM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C

Origin of Product

United States

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